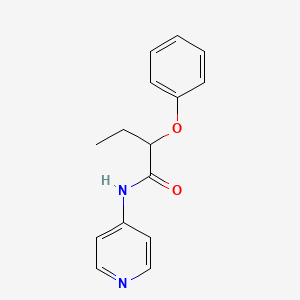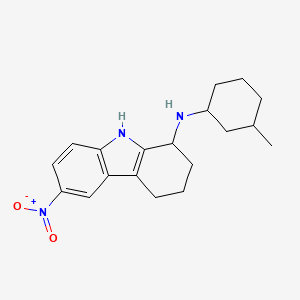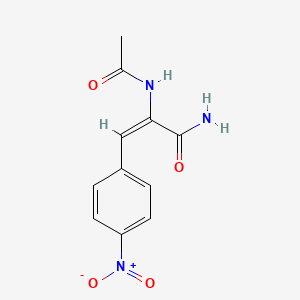![molecular formula C21H20N2O3S B5181012 (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone, also known as MTIP, is a small molecule compound that has been extensively studied for its potential use in treating various neurological disorders. MTIP has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain.
作用机制
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone works by binding to the dopamine D3 receptor and blocking the effects of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of reward and motivation pathways in the brain. By blocking the effects of dopamine, this compound reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. This compound has also been shown to improve cognitive function by increasing the activity of the prefrontal cortex, which is known to play a key role in cognitive processing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and amphetamine. This compound has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. This compound has been shown to increase the activity of the prefrontal cortex, which is known to play a key role in cognitive processing. This compound has also been shown to reduce the activity of the mesolimbic dopamine system, which is known to play a key role in the regulation of reward and motivation pathways in the brain.
实验室实验的优点和局限性
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has a number of advantages and limitations for lab experiments. One advantage of this compound is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Another advantage of this compound is that it has been extensively studied in animal models, which makes it a useful tool for studying the effects of various drugs on behavior and cognition. One limitation of this compound is that it is a small molecule compound, which makes it difficult to study in vivo. Another limitation of this compound is that it has a short half-life, which makes it difficult to administer in vivo.
未来方向
There are a number of future directions for research on (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone. One area of research is to explore the potential use of this compound in treating drug addiction. Another area of research is to explore the potential use of this compound in treating schizophrenia and Parkinson's disease. Future research could also focus on developing new analogs of this compound that have improved pharmacological properties, such as a longer half-life and increased selectivity for the dopamine D3 receptor. Finally, future research could focus on developing new methods for administering this compound in vivo, such as using nanoparticles or other delivery systems.
合成方法
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 6-methoxy-2-naphthol with thionyl chloride to form 6-chloro-2-naphthol. The second step involves the reaction of 6-chloro-2-naphthol with 1-(1,3-thiazol-5-yl) piperidine to form (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone. The final step involves the reaction of (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone with sodium methoxide to form this compound.
科学研究应用
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential use in treating various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain. This compound has been shown to block the effects of cocaine and amphetamine, which suggests that it may be useful in treating drug addiction. This compound has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
属性
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-26-18-7-6-14-9-16(5-4-15(14)10-18)20(24)17-3-2-8-23(12-17)21(25)19-11-22-13-27-19/h4-7,9-11,13,17H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFGTNZBLMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)C4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)


![3-amino-6-methyl-2-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5180955.png)

![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[3-(2-furyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B5180983.png)

![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

